![molecular formula C11H6FN3S B3135051 2-[(4-Fluorophenyl)sulfanyl]-5-pyrimidinecarbonitrile CAS No. 400086-01-3](/img/structure/B3135051.png)
2-[(4-Fluorophenyl)sulfanyl]-5-pyrimidinecarbonitrile
Overview
Description
2-[(4-Fluorophenyl)sulfanyl]-5-pyrimidinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is known for its unique properties and has been studied extensively in recent years.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfanyl]-5-pyrimidinecarbonitrile has been studied extensively for its potential as a therapeutic agent. It has been shown to have anticancer properties and has been studied in various cancer cell lines. In addition, this compound has also been studied for its antimicrobial activity and has shown promising results against various bacterial strains. Furthermore, this compound has also been studied for its potential as an anti-inflammatory agent.
Mechanism of Action
The exact mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-5-pyrimidinecarbonitrile is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. In addition, it has also been suggested that this compound may inhibit the growth of bacteria by disrupting their cell walls.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria, as mentioned earlier. In addition, this compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4-Fluorophenyl)sulfanyl]-5-pyrimidinecarbonitrile in lab experiments is its unique properties. This compound has been shown to have anticancer and antimicrobial properties, which make it a promising therapeutic agent. However, one of the main limitations of using this compound in lab experiments is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 2-[(4-Fluorophenyl)sulfanyl]-5-pyrimidinecarbonitrile. One of the main directions is the further study of its mechanism of action. Understanding the exact mechanism of action of this compound may help in the development of more effective therapeutic agents. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo. Furthermore, the potential of this compound as an anti-inflammatory agent should also be explored in more detail. Finally, the development of new synthetic methods for the production of this compound may also be a promising direction for future research.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its anticancer and antimicrobial properties, as well as its potential as an anti-inflammatory agent. While there are limitations to its use in lab experiments, the future directions for the study of this compound are promising and may lead to the development of more effective therapeutic agents.
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanylpyrimidine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3S/c12-9-1-3-10(4-2-9)16-11-14-6-8(5-13)7-15-11/h1-4,6-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYXQNGXQMEAEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=NC=C(C=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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